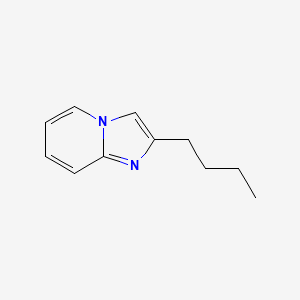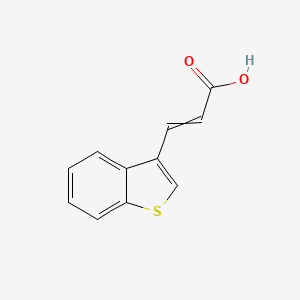
(2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C11H8O2S It is a derivative of benzothiophene, a bicyclic structure consisting of a benzene ring fused to a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid typically involves the reaction of benzothiophene derivatives with appropriate reagents under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with a benzothiophene aldehyde to form the desired product . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
化学反应分析
Types of Reactions
(2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
(2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 3-(1-Benzothiophen-2-yl)prop-2-enoic acid
- 3-(1-Benzothiophen-5-yl)prop-2-enoic acid
- 3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid
Uniqueness
(2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
属性
分子式 |
C11H8O2S |
|---|---|
分子量 |
204.25 g/mol |
IUPAC 名称 |
3-(1-benzothiophen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H8O2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-7H,(H,12,13) |
InChI 键 |
OCCNZXOFXUAHOB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CS2)C=CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
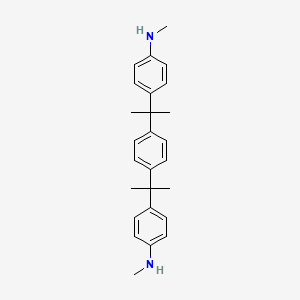
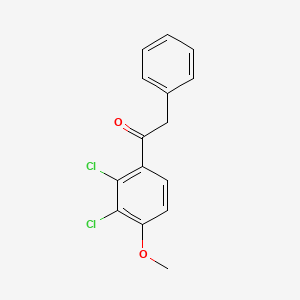
![4-[(5-Isoquinolyl)oxy]piperidine hydrochloride](/img/structure/B8564473.png)
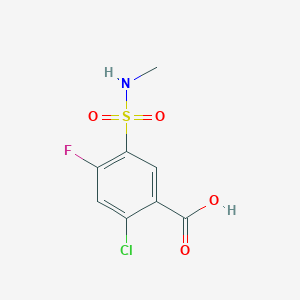
![N-{3-[6-(4-Cyclopropylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide](/img/structure/B8564482.png)
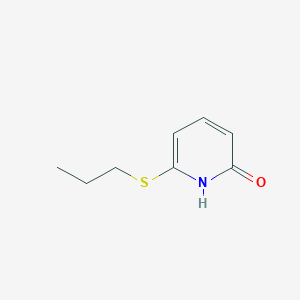
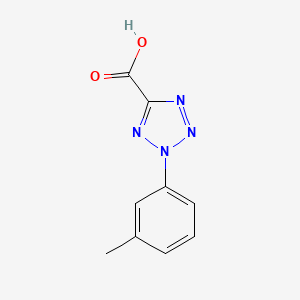

![3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B8564510.png)
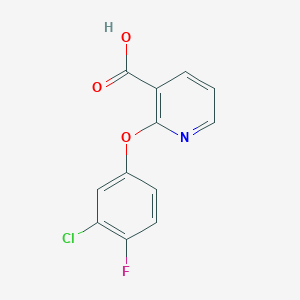
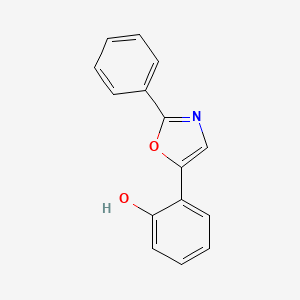
![N'-{4-[(1,2-Benzothiazol-5-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B8564536.png)
![2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8564547.png)
